molecular formula C21H24N4O5S B6176140 4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide CAS No. 1181530-79-9

4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide

Cat. No.: B6176140
CAS No.: 1181530-79-9
M. Wt: 444.5
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Description

4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide is a complex organic compound featuring a unique structure that combines a pyrrole ring, a thiazole ring, and a triethoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Triethoxybenzamido Group: The triethoxybenzamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Formation of the Pyrrole Ring: The pyrrole ring is typically constructed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the amide or thiazole functionalities, potentially converting them to amines or thiols, respectively.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-diones, while reduction of the amide group could produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. It could be investigated for its efficacy in treating diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials could lead to innovative applications in electronics or materials science.

Mechanism of Action

The mechanism of action of 4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The thiazole and pyrrole rings may facilitate binding to these targets through π-π stacking interactions or hydrogen bonding, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3,4,5-trimethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.

    4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-imidazole-2-carboxamide: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

The uniqueness of 4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethoxybenzamido group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

CAS No.

1181530-79-9

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5

Purity

0

Origin of Product

United States

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